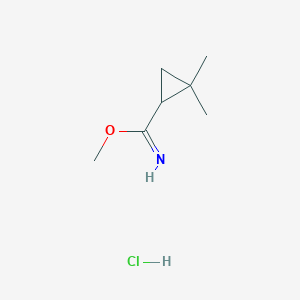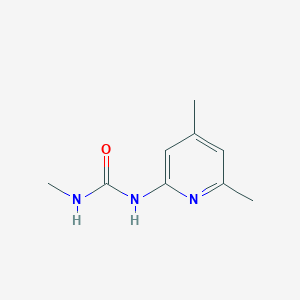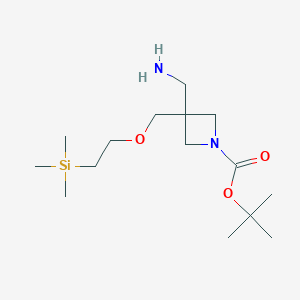
Methyl 2,2-dimethylcyclopropane-1-carboximidate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,2-dimethylcyclopropane-1-carboximidate hydrochloride, also known as DCC-HCl, is a chemical compound used in various scientific research applications. It is a white crystalline solid with a molecular weight of 177.7 g/mol and a melting point of 159-161°C. DCC-HCl is commonly used as a coupling agent in peptide synthesis and as a carbodiimide in organic chemistry reactions.
Mécanisme D'action
The mechanism of action of Methyl 2,2-dimethylcyclopropane-1-carboximidate hydrochloride involves the formation of an O-acylisourea intermediate. This intermediate is highly reactive and can react with a nucleophile, such as an amine, to form a stable amide bond.
Biochemical and Physiological Effects:
This compound does not have any direct biochemical or physiological effects. It is used solely as a chemical reagent in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 2,2-dimethylcyclopropane-1-carboximidate hydrochloride as a coupling agent is its high reactivity and ability to form stable peptide bonds. However, this compound can also lead to side reactions, such as the formation of O-acylisourea byproducts, which can reduce the yield of the desired product. Additionally, this compound is highly toxic and should be handled with care.
Orientations Futures
There are several future directions for research involving Methyl 2,2-dimethylcyclopropane-1-carboximidate hydrochloride. One direction is to develop new coupling agents that are more efficient and have fewer side reactions. Another direction is to investigate the use of this compound in the synthesis of other organic compounds, such as esters and amides. Finally, there is potential for the use of this compound in drug discovery and development, as it can be used to synthesize peptide-based drugs.
Méthodes De Synthèse
The synthesis of Methyl 2,2-dimethylcyclopropane-1-carboximidate hydrochloride involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with methylamine in the presence of hydrochloric acid. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
Methyl 2,2-dimethylcyclopropane-1-carboximidate hydrochloride is widely used in peptide synthesis as a coupling agent. It is used to activate carboxylic acids and facilitate the formation of peptide bonds. This compound is also used in the synthesis of esters, amides, and other organic compounds.
Propriétés
IUPAC Name |
methyl 2,2-dimethylcyclopropane-1-carboximidate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-7(2)4-5(7)6(8)9-3;/h5,8H,4H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKHMSHUJLVWEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=N)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Tert-butyl 7-methyl 2-oxa-5-azabicyclo[2.2.1]heptane-5,7-dicarboxylate](/img/structure/B2494198.png)

![2-((9-(4-methoxyphenyl)-12H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2494201.png)


![5-chloro-N-[(2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2494208.png)

![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B2494210.png)
![(2E)-3-(2-Chlorophenyl)-N-{4-[(dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B2494211.png)
![6-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-1H-pyrimidine-2,4-dione](/img/structure/B2494213.png)
![3-chloro-N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2494215.png)
![N-(3-bromophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2494216.png)

